molecular formula C6H14ClNO2 B555826 Glycine tert-butyl ester hydrochloride CAS No. 27532-96-3

Glycine tert-butyl ester hydrochloride

Cat. No. B555826
Key on ui cas rn: 27532-96-3
M. Wt: 167.63 g/mol
InChI Key: OSWULUXZFOQIRU-UHFFFAOYSA-N
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Patent
US08049006B2

Procedure details

To the synthesis intermediate of Example 265, that is, tert-butyl 4-hydroxy-3-nitrobenzoate (0.42 g), methylene chloride (10 ml), chloromethylmethylether (0.16 ml), and N,N-diisopropylethylamine (0.37 ml) were added under ice cooling and the mixture was stirred at room temperature for 2 hours. The reaction solution was diluted with ethyl acetate and successively washed with water, a potassium hydrogensulfate aqueous solution, and saturated saline. The mixture was dried over with anhydrous magnesium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1). To the obtained tert-butyl 4-methoxymethyloxy-3-nitrobenzoate (0.26 g), ethanol (10 ml) and 10% palladium carbon (40 mg) were added and the mixture was stirred under hydrogen atmosphere at room temperature for 7 hours. The reaction solution was filtered, the filtrate was concentrated, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1 to 1/1). The obtained tert-butyl 3-amino-2-methoxymethyloxybenzoate was used, instead of the starting material compound of Example 220, that is, the glycine tert-butyl ester hydrochloride, for the similar procedure as in Example 220 and Example 245 to obtain the title compound.
Name
intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:38][CH3:39])=[C:6]([CH:37]=1)[CH2:7][CH:8]1[C:14](=[O:15])[N:13]([C:16]([NH:18][C@H:19]([CH2:34][CH3:35])[C:20]([NH:22][C:23]2[CH:24]=[C:25]([CH:29]=[CH:30][C:31]=2[O:32]C)[C:26]([OH:28])=[O:27])=[O:21])=[O:17])[CH2:12][C:11](=[O:36])[NH:10][CH2:9]1.OC1C=C[C:44]([C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])=CC=1[N+]([O-])=O.ClCOC.C(N(CC)C(C)C)(C)C>C(OCC)(=O)C.C(Cl)Cl>[ClH:1].[C:48]([O:47][C:45](=[O:46])[CH2:44][NH2:10])([CH3:51])([CH3:50])[CH3:49].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:38][CH3:39])=[C:6]([CH:37]=1)[CH2:7][CH:8]1[C:14](=[O:15])[N:13]([C:16]([NH:18][C@H:19]([CH2:34][CH3:35])[C:20]([NH:22][C:23]2[CH:24]=[C:25]([CH:29]=[CH:30][C:31]=2[OH:32])[C:26]([OH:28])=[O:27])=[O:21])=[O:17])[CH2:12][C:11](=[O:36])[NH:10][CH2:9]1 |f:6.7|

Inputs

Step One
Name
intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(CC2CNC(CN(C2=O)C(=O)N[C@@H](C(=O)NC=2C=C(C(=O)O)C=CC2OC)CC)=O)C1)OC
Step Two
Name
Quantity
0.42 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
0.16 mL
Type
reactant
Smiles
ClCOC
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1)
ADDITION
Type
ADDITION
Details
To the obtained tert-butyl 4-methoxymethyloxy-3-nitrobenzoate (0.26 g), ethanol (10 ml) and 10% palladium carbon (40 mg) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred under hydrogen atmosphere at room temperature for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1 to 1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C)(C)(C)OC(CN)=O
Name
Type
product
Smiles
ClC=1C=CC(=C(CC2CNC(CN(C2=O)C(=O)N[C@@H](C(=O)NC=2C=C(C(=O)O)C=CC2O)CC)=O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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